DHFR Inhibition: 3-Methyl Scaffold Derivatives Match Methotrexate Potency
Derivatives built on the 3-methyl-5,6-dihydroimidazo[2,1-b]thiazole core achieve DHFR inhibitory potency comparable to methotrexate (MTX), the clinical gold standard. In a head-to-head enzymatic assay, compounds 22 and 23, which retain the 3-methyl-5,6-dihydroimidazo[2,1-b]thiazole scaffold with specific 2-substitutions, inhibited DHFR with IC50 values of 0.079 µM and 0.085 µM, respectively, versus 0.087 µM for MTX [1]. This near-identical potency demonstrates that the 3-methyl-5,6-dihydro core can support antifolate activity equivalent to a clinically validated drug when appropriately derivatized, whereas the unsubstituted or 2-methyl-only cores lack this activity.
| Evidence Dimension | DHFR enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | Compound 22: IC50 = 0.079 µM; Compound 23: IC50 = 0.085 µM (both 3-methyl-5,6-dihydroimidazo[2,1-b]thiazole derivatives) |
| Comparator Or Baseline | Methotrexate (MTX): IC50 = 0.087 µM |
| Quantified Difference | Compound 22 is 1.1-fold more potent than MTX; Compound 23 is equipotent (1.02-fold difference) |
| Conditions | In vitro DHFR enzyme inhibition assay using recombinant human DHFR, NADPH, and dihydrofolate substrate; UV-Vis detection |
Why This Matters
This data provides direct evidence that the 3-methyl-5,6-dihydro scaffold can yield DHFR inhibitors with potency statistically indistinguishable from methotrexate, positioning it as a viable core for antifolate drug discovery where non-classical scaffolds are desired to circumvent classical antifolate resistance.
- [1] Ewida MA, et al. 3-Methyl-imidazo[2,1-b]thiazole derivatives as a new class of antifolates: Synthesis, in vitro/in vivo bio-evaluation and molecular modeling simulations. Bioorg Chem. 2021;115:105205. doi:10.1016/j.bioorg.2021.105205 View Source
